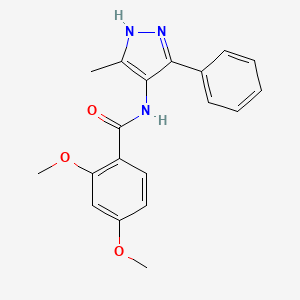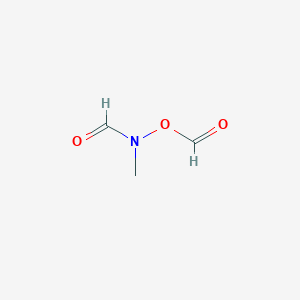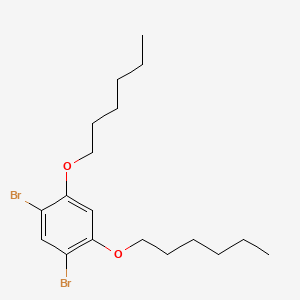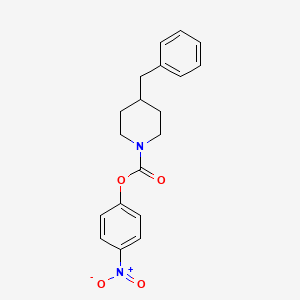![molecular formula C12H10O2Se B12593248 [1,1'-Biphenyl]-2-seleninic acid CAS No. 646068-68-0](/img/structure/B12593248.png)
[1,1'-Biphenyl]-2-seleninic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-seleninic acid: is an organoselenium compound characterized by the presence of a seleninic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-seleninic acid typically involves the oxidation of [1,1’-Biphenyl]-2-selenol. One common method is the reaction of [1,1’-Biphenyl]-2-selenol with hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{[1,1’-Biphenyl]-2-selenol} + H_2O_2 \rightarrow \text{[1,1’-Biphenyl]-2-seleninic acid} + H_2O ]
Industrial Production Methods: While specific industrial production methods for [1,1’-Biphenyl]-2-seleninic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-seleninic acid can undergo further oxidation to form [1,1’-Biphenyl]-2-selenonic acid.
Reduction: It can be reduced back to [1,1’-Biphenyl]-2-selenol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The seleninic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent like ethanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: [1,1’-Biphenyl]-2-selenonic acid.
Reduction: [1,1’-Biphenyl]-2-selenol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: [1,1’-Biphenyl]-2-seleninic acid can be used as a catalyst in organic reactions, particularly in oxidation reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organoselenium compounds.
Biology and Medicine:
Antioxidant Properties: Due to its ability to undergo redox reactions, [1,1’-Biphenyl]-2-seleninic acid is studied for its potential antioxidant properties.
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to oxidative stress.
Industry:
Material Science: It is investigated for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-2-seleninic acid exerts its effects is primarily through redox reactions. The seleninic acid group can undergo reversible oxidation and reduction, allowing it to act as an antioxidant. This redox activity can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
[1,1’-Biphenyl]-2-selenol: The reduced form of [1,1’-Biphenyl]-2-seleninic acid.
[1,1’-Biphenyl]-2-selenonic acid: The fully oxidized form.
Diphenyl diselenide: Another organoselenium compound with similar redox properties.
Uniqueness:
Redox Versatility: [1,1’-Biphenyl]-2-seleninic acid is unique in its ability to undergo multiple redox states, making it a versatile compound in redox chemistry.
Functional Group Reactivity: The presence of the seleninic acid group allows for unique substitution reactions not possible with other similar compounds.
Properties
CAS No. |
646068-68-0 |
|---|---|
Molecular Formula |
C12H10O2Se |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
2-phenylbenzeneseleninic acid |
InChI |
InChI=1S/C12H10O2Se/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14) |
InChI Key |
QCVIBVJVURPKAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[Se](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


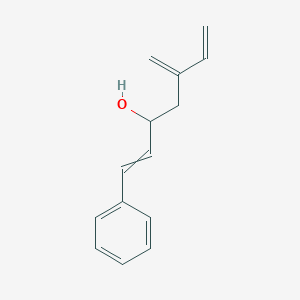
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
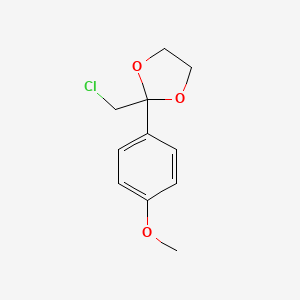
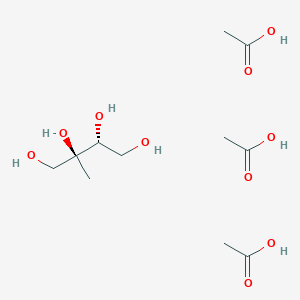
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)
![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
